Stereochemical Configuration (1R,2S) vs. (1R,2R) in GPR119 Agonist Structural Scaffolds
In US20150274664A1, all exemplified compounds incorporating the cyclopropyl-piperidine core utilize the (1R,2S) absolute configuration, as confirmed by the SMILES notation CC(C)(C)OC(N(CC1)CCC1[C@@H]1[C@H](CO)C1)=O [1]. The (1R,2R) diastereomer is not exemplified for the same biological endpoints in this patent family, indicating that the trans-(1R,2S) arrangement is the preferred stereochemistry for GPR119 agonist activity. While no direct head-to-head IC50 comparison is disclosed, the consistent selection of the (1R,2S) scaffold across multiple patent examples constitutes a class-level inference of stereochemical preference.
| Evidence Dimension | Stereochemical configuration preference in patent-exemplified GPR119 agonists |
|---|---|
| Target Compound Data | (1R,2S) configuration; present in multiple exemplified compounds |
| Comparator Or Baseline | (1R,2R) diastereomer; not exemplified for GPR119 activity in the same patent |
| Quantified Difference | Target configuration is exclusively used in patent examples; comparator is absent from the exemplified active series |
| Conditions | Structural analysis of patent US20150274664A1, example compounds |
Why This Matters
Procurement of the correct (1R,2S) isomer ensures that downstream synthetic products match the stereochemistry of the most active patent-exemplified agonists, reducing the risk of generating inactive diastereomers.
- [1] Miller, M.W.; Liu, P.; Edmondson, S.D.; Wood, H.B.; Geiss, W.B.; Acton, J.J.; DuBois, B.G. Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment. U.S. Patent Application US20150274664A1, October 1, 2015. View Source
